Cas no 115335-11-0 ({2-(4-bromophenyl)sulfanylethyl}(methyl)amine)

2-(4-Bromophenyl)sulfanylethyl)(methyl)amine is a brominated aryl sulfide compound featuring a secondary amine functional group. This structure imparts versatility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The bromophenyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the thioether linkage provides stability and potential for further functionalization. The methylamine group introduces basicity, facilitating solubility in polar solvents and enabling interactions with biological targets. This compound is valuable in medicinal chemistry for scaffold diversification and as an intermediate in the synthesis of bioactive molecules. Its well-defined reactivity profile makes it a useful building block for researchers in synthetic and medicinal chemistry.
{2-(4-bromophenyl)sulfanylethyl}(methyl)amine structure
115335-11-0 structure
Product name:{2-(4-bromophenyl)sulfanylethyl}(methyl)amine
CAS No:115335-11-0
MF:C9H12BrNS
MW:246.167280197144
MDL:MFCD14646564
CID:5685154
PubChem ID:60690694

{2-(4-bromophenyl)sulfanylethyl}(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • AKOS009070855
    • {2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
    • EN300-24499917
    • 115335-11-0
    • Ethanamine, 2-[(4-bromophenyl)thio]-N-methyl-
    • {2-(4-bromophenyl)sulfanylethyl}(methyl)amine
    • MDL: MFCD14646564
    • Inchi: 1S/C9H12BrNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
    • InChI Key: DUAUOTYPZPJASC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)SCCNC

Computed Properties

  • Exact Mass: 244.98738g/mol
  • Monoisotopic Mass: 244.98738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3Ų

{2-(4-bromophenyl)sulfanylethyl}(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24499917-2.5g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
2.5g
$810.0 2024-06-19
Enamine
EN300-24499917-0.05g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
0.05g
$348.0 2024-06-19
Enamine
EN300-24499917-10.0g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
10.0g
$1778.0 2024-06-19
Enamine
EN300-24499917-0.5g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
0.5g
$397.0 2024-06-19
Enamine
EN300-24499917-0.1g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
0.1g
$364.0 2024-06-19
Enamine
EN300-24499917-1.0g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
1.0g
$414.0 2024-06-19
Enamine
EN300-24499917-5g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0
5g
$1199.0 2023-09-15
Enamine
EN300-24499917-5.0g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
5.0g
$1199.0 2024-06-19
Enamine
EN300-24499917-0.25g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0 95%
0.25g
$381.0 2024-06-19
Enamine
EN300-24499917-10g
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
115335-11-0
10g
$1778.0 2023-09-15

{2-(4-bromophenyl)sulfanylethyl}(methyl)amine Related Literature

Additional information on {2-(4-bromophenyl)sulfanylethyl}(methyl)amine

Comprehensive Overview of 2-(4-Bromophenyl)sulfanylethyl(methyl)amine (CAS No. 115335-11-0)

The compound 2-(4-bromophenyl)sulfanylethyl(methyl)amine (CAS No. 115335-11-0) is a specialized organic molecule featuring a 4-bromophenyl group linked to a sulfanylethylamine backbone. This structure combines a brominated aromatic moiety with a thioether and secondary amine functionality, making it a versatile intermediate in pharmaceutical and agrochemical research. Its unique molecular architecture has garnered attention for potential applications in drug discovery, particularly in modulating enzyme inhibition and receptor binding.

Recent trends in chemical synthesis highlight the growing demand for brominated compounds like 115335-11-0, driven by their role in cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers are increasingly exploring its utility in small-molecule libraries for high-throughput screening, aligning with the rise of AI-driven drug design. Questions such as "How to synthesize 2-(4-bromophenyl)sulfanylethyl(methyl)amine?" or "What are the applications of bromophenyl derivatives in medicinal chemistry?" reflect user interest in its synthetic pathways and bioactivity.

From a structural-activity relationship (SAR) perspective, the 4-bromophenyl group enhances lipophilicity, potentially improving membrane permeability in drug candidates. Meanwhile, the methylamine segment offers a site for further derivatization, a feature leveraged in protease inhibitor development. These properties align with current industry focuses on targeted therapies and precision medicine.

Environmental and green chemistry considerations are also relevant. The compound’s bromine atom raises questions about sustainable halogenation methods, a hot topic in ACS Green Chemistry forums. Innovations in catalytic bromination could optimize its production while minimizing waste, addressing search queries like "eco-friendly synthesis of bromophenyl compounds."

In analytical chemistry, CAS 115335-11-0 is characterized by techniques such as HPLC-MS and NMR spectroscopy, with its distinctive bromine isotope pattern aiding identification. This aligns with frequent searches for "spectral data of brominated amines" among chemists validating synthetic outputs.

In summary, 2-(4-bromophenyl)sulfanylethyl(methyl)amine exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its relevance spans drug discovery, materials science, and methodology development, making it a compound of enduring scientific interest.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk